molecular formula C23H31N3O3 B11562351 (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide

(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide

Cat. No.: B11562351
M. Wt: 397.5 g/mol
InChI Key: OCNBQSRBWFJKJP-PCLIKHOPSA-N
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Description

(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is a complex organic compound characterized by its adamantane core and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting from readily available precursors The adamantane core is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the butanamide moiety through amide bond formation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that enhances binding affinity, while the butanamide moiety interacts with active sites through hydrogen bonding and hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(Adamantan-1-YL)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.

    (3E)-N-(Adamantan-1-YL)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.

Uniqueness

(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the methyl group on the phenoxy ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

(3E)-N-(1-adamantyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C23H31N3O3/c1-15-4-3-5-20(6-15)29-14-22(28)26-25-16(2)7-21(27)24-23-11-17-8-18(12-23)10-19(9-17)13-23/h3-6,17-19H,7-14H2,1-2H3,(H,24,27)(H,26,28)/b25-16+

InChI Key

OCNBQSRBWFJKJP-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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